molecular formula C12H9ClO4S B8300873 (3-hydroxyphenyl) 2-chlorobenzenesulfonate

(3-hydroxyphenyl) 2-chlorobenzenesulfonate

Cat. No.: B8300873
M. Wt: 284.72 g/mol
InChI Key: KVESYMMPXBKKDW-UHFFFAOYSA-N
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Description

(3-hydroxyphenyl) 2-chlorobenzenesulfonate is an organic compound that belongs to the class of sulfonic acid esters. This compound is characterized by the presence of a sulfonic acid group attached to a chlorobenzene ring and an ester linkage to a hydroxyphenyl group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-hydroxyphenyl) 2-chlorobenzenesulfonate typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-hydroxyphenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-hydroxyphenyl) 2-chlorobenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles, such as amines or alkoxides.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and phenol

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alkoxides, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Hydrolysis: Acidic hydrolysis is performed using strong acids, such as hydrochloric acid or sulfuric acid, while basic hydrolysis employs strong bases, such as sodium hydroxide or potassium hydroxide

    Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used to oxidize the hydroxyphenyl group.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of the original compound.

    Hydrolysis: The major products are 2-chlorobenzenesulfonic acid and 3-hydroxyphenol

    Oxidation: The major products are oxidized derivatives, such as quinones.

Scientific Research Applications

(3-hydroxyphenyl) 2-chlorobenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and as a probe to study protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-hydroxyphenyl) 2-chlorobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester linkage can be hydrolyzed by esterases, releasing the active sulfonic acid and hydroxyphenyl moieties. These moieties can then interact with their respective targets, modulating their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzenesulfonic acid 4-hydroxyphenyl ester
  • 2-Chlorobenzenesulfonic acid 2-hydroxyphenyl ester
  • 4-Chlorobenzenesulfonic acid 3-hydroxyphenyl ester

Uniqueness

(3-hydroxyphenyl) 2-chlorobenzenesulfonate is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interaction with molecular targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H9ClO4S

Molecular Weight

284.72 g/mol

IUPAC Name

(3-hydroxyphenyl) 2-chlorobenzenesulfonate

InChI

InChI=1S/C12H9ClO4S/c13-11-6-1-2-7-12(11)18(15,16)17-10-5-3-4-9(14)8-10/h1-8,14H

InChI Key

KVESYMMPXBKKDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)OC2=CC=CC(=C2)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chlorobenzenesulfonic acid 3-benzyloxyphenyl ester (3.75 g, 10 mmol), as prepared in the preceding step, Pd/C (10%) (350 mg) in tetrahydrofuran (80 mL) was hydrogenated (balloon) for 3 h. The catalyst was filtered through Celite and washed with tetrahydrofuran. The combined tetrahydrofuran solution was evaporated in vacuo and the residue was then purified by flash column chromatography (methylene chloride) to give the title compound as a colorless oil (2.75 g, 95%). 1H-NMR (300 MHz, CDCl3) δ 6.68 (m, 3 H), 7.12 (t, 1H, J=6.5 Hz), 7.37 (t, 1H, J=7.1 Hz), 7.60 (m, 2 H), 7.94 (dd, 1H, J=0.6, 4.0 Hz).
Name
2-Chlorobenzenesulfonic acid 3-benzyloxyphenyl ester
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mg
Type
catalyst
Reaction Step One
Yield
95%

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